molecular formula C12H12N2O B047932 Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl- CAS No. 57436-07-4

Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-

Cat. No. B047932
CAS RN: 57436-07-4
M. Wt: 200.24 g/mol
InChI Key: APPNFPAQYIBGLU-UHFFFAOYSA-N
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Description

Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-, is a chemical compound featuring a pyrrole and phenyl group. This compound has been the subject of various studies due to its interesting chemical and physical properties.

Synthesis Analysis

The synthesis of compounds similar to Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-, often involves multi-step processes. For example, Huang et al. (2021) synthesized related compounds through a three-step substitution reaction, indicating the complexity and precision required in the synthesis of such compounds (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Huang et al. (2021) also employed X-ray diffraction for crystallographic analysis, providing insights into the molecular conformation (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-, can be quite diverse. For example, Kaur and Kumar (2018) elaborated an efficient one-pot synthesis method for a related compound, highlighting the potential for diverse chemical reactions in the synthesis of such compounds (Kaur & Kumar, 2018).

Physical Properties Analysis

The physical properties of these compounds can be determined through various spectroscopic and crystallographic techniques. Studies like those by Huang et al. (2021) often reveal intricate details about the physical characteristics of these compounds (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial in understanding these compounds. Research often employs computational methods like density functional theory (DFT) to predict and analyze these properties, as demonstrated in Huang et al.'s study (Huang et al., 2021).

Scientific Research Applications

Synthesis and Chemical Structure

Research into methanone derivatives, including those similar to (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-methanone, has led to developments in synthetic methodologies and crystal structure elucidations. For example, the novel synthesis of pyrrole derivatives, leveraging compounds like (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-methanone, has been documented. These syntheses often employ multi-component reactions that are economical and yield good results, making them valuable for producing various pyrrole derivatives efficiently (Kaur & Kumar, 2018). Furthermore, the structural investigation of related compounds, as seen through crystallography, provides deep insights into their molecular configurations, offering a foundation for theoretical and practical applications in material science and molecular engineering (Huang et al., 2021).

Biological Activities and Potential Applications

The exploration of methanone derivatives extends into evaluating their biological activities, such as antimicrobial properties. Synthesized compounds that bear structural similarities to (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-methanone have been screened for antimicrobial activity, revealing that certain derivatives exhibit significant effects against a range of microbial species. This research underscores the potential for developing new antimicrobial agents from methanone derivatives, which could contribute to the pharmaceutical industry by providing new treatments for bacterial and fungal infections (Kumar et al., 2012).

Computational Studies and Material Science

In addition to experimental studies, computational analyses of methanone derivatives have played a crucial role in understanding their properties and potential applications. Density functional theory (DFT) studies, for instance, have been employed to investigate the molecular structures, electronic properties, and reactivity of these compounds. These studies not only validate experimental findings but also predict the behavior of methanone derivatives in various conditions, facilitating their application in material science and drug design (Shahana & Yardily, 2020).

Future Directions

The future directions for research on “Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-” could involve further exploration of its biological activities and potential therapeutic applications . This could include the development of new drugs based on this compound .

properties

IUPAC Name

(4-amino-2-methyl-1H-pyrrol-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-11(10(13)7-14-8)12(15)9-5-3-2-4-6-9/h2-7,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPNFPAQYIBGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1)N)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388811
Record name Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-

CAS RN

57436-07-4
Record name Methanone, (4-amino-2-methyl-1H-pyrrol-3-yl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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